2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one
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Overview
Description
2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that contains nitrogen, sulfur, and bromine atoms. It is known for its unique chemical structure, which makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-bromo-4-methylaniline with pyridine-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways involved in cancer progression.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one can be compared with other similar compounds such as imidazo[2,1-b][1,3]thiazines and benzimidazo[2,1-b][1,3]thiazines. These compounds share a similar heterocyclic structure but differ in their substituents and specific chemical properties.
Properties
CAS No. |
728015-08-5 |
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Molecular Formula |
C14H10BrN3OS |
Molecular Weight |
348.22 g/mol |
IUPAC Name |
2-(2-bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-4-5-11(10(15)7-8)17-14-18-12(19)9-3-2-6-16-13(9)20-14/h2-7H,1H3,(H,17,18,19) |
InChI Key |
XPVMDHZRMCTXST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3)Br |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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